molecular formula C16H12Cl2N2OS2 B11656888 (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11656888
M. Wt: 383.3 g/mol
InChI Key: ZYMOKNLVUCEJSA-NSIKDUERSA-N
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Description

The compound (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule It is characterized by the presence of a thiazolidinone ring, a pyrrole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a thiourea derivative with a haloketone under basic conditions.

    Final Coupling Reaction: The final step involves coupling the pyrrole and thiazolidinone intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone ring, a pyrrole ring, and a dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2N2OS2

Molecular Weight

383.3 g/mol

IUPAC Name

(5Z)-5-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12Cl2N2OS2/c1-8-5-10(6-14-15(21)19-16(22)23-14)9(2)20(8)11-3-4-12(17)13(18)7-11/h3-7H,1-2H3,(H,19,21,22)/b14-6-

InChI Key

ZYMOKNLVUCEJSA-NSIKDUERSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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